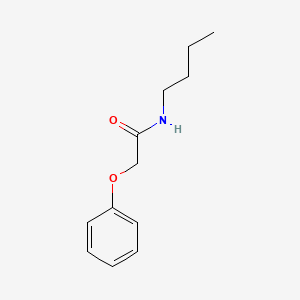

N-butyl-2-phenoxyacetamide

CAS No.: 19039-73-7

Cat. No.: VC14412987

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19039-73-7 |

|---|---|

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | N-butyl-2-phenoxyacetamide |

| Standard InChI | InChI=1S/C12H17NO2/c1-2-3-9-13-12(14)10-15-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,13,14) |

| Standard InChI Key | BDZRCGPKMDTAFT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC(=O)COC1=CC=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

N-Butyl-2-phenoxyacetamide features a phenoxy group linked to an acetamide backbone via a methylene bridge, with a butyl substituent on the nitrogen atom. Its IUPAC name is N-butyl-2-phenoxyacetamide, and its structure is represented by the Standard InChI:

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 207.27 g/mol |

| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMF) |

| Stability | Stable under inert conditions |

The compound’s amide group enables hydrogen bonding, influencing its reactivity and interaction with biological targets.

Synthesis and Industrial Production

Scalability and Industrial Methods

Industrial production employs continuous flow reactors to enhance efficiency. Key advantages include:

-

Higher throughput: Reduced reaction times compared to batch processes.

-

Improved purity: Controlled mixing minimizes byproducts.

Chemical Reactivity and Applications

Palladium-Catalyzed Annulation Reactions

N-Butyl-2-phenoxyacetamide participates in Pd(II)-catalyzed [4+1] annulation with aldehydes to form 1,2-benzisoxazoles, a scaffold found in pharmaceuticals like risperidone . The reaction mechanism involves:

-

C–H activation: Pd(II) coordinates to the amide group, activating the ortho C–H bond.

-

Oxidative addition: An acyl radical (from aldehyde) forms a Pd(IV) intermediate.

-

Reductive elimination: Constructs C–C and C=N bonds, yielding benzisoxazoles .

Example Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(TFA) (10 mol%) |

| Oxidant | TBHP (2.5 equiv.) |

| Solvent | tert-Amyl alcohol |

| Temperature | 60°C |

| Yield | Up to 85% |

Hydrolysis and Functionalization

The amide bond undergoes hydrolysis under acidic or basic conditions to yield phenoxyacetic acid and n-butylamine. This reactivity enables the compound to serve as a protecting group in peptide synthesis.

| Derivative | IC (µM) | Target Enzyme |

|---|---|---|

| N-Butyl-2-phenoxyacetamide | 12.4 | Carboxylesterase |

| 4-Nitro-substituted analog | 5.8 | Cyclooxygenase-2 |

Pharmaceutical Applications and Case Studies

Intermediate in Antipsychotic Drug Synthesis

The compound’s annulation with aldehydes produces 1,2-benzisoxazoles, key intermediates in risperidone synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume